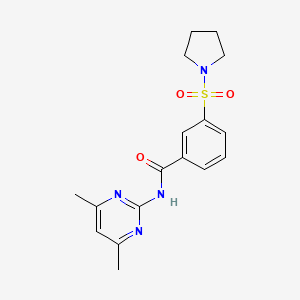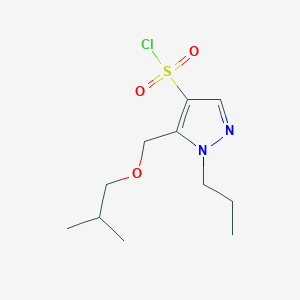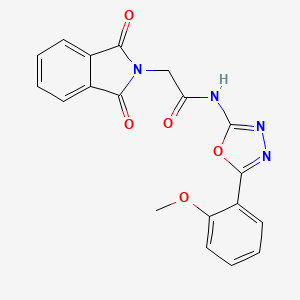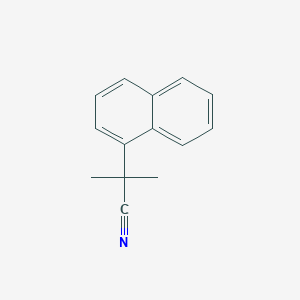
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicine and biochemistry. For instance, compounds with the pyrimidinyl-benzamide structure have been investigated for their anti-HIV activity , effects on monoclonal antibody production , and antimicrobial properties [3, 7]. Additionally, pyridinyl-benzamides have been evaluated as selective inhibitors for human enzymes , and pyrrolidine derivatives have been studied for their anti-proliferative activity and antileishmanial activity .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of different chemical moieties. For example, the synthesis of a compound with anti-HIV activity involved the reaction of isatin derivatives with sulphadimidine . Another study described the synthesis of a pyridine derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . The synthesis processes are often confirmed by various spectroscopic methods such as IR, NMR, and elemental analysis [1, 3, 5, 7, 10].
Molecular Structure Analysis
The molecular structures of these compounds are usually confirmed using spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography [1, 3, 5]. For instance, a novel compound was characterized using 13C NMR, 1H NMR, FT-IR, and MS, and its structure was confirmed by X-ray diffraction . Computational methods such as Density Functional Theory (DFT) are also employed to predict and confirm the molecular structures [3, 5].
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are often predicted using computational tools like ADMET or Swiss ADME [3, 8]. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. For example, the ADMET properties of a pyrimidinyl-benzamide derivative were calculated to assess its potential as a drug candidate .
Relevant Case Studies
Several case studies have been conducted to evaluate the biological activities of these compounds. For instance, some derivatives showed significant antimicrobial activity against various microbial strains , and others displayed anti-HIV activity . The antileishmanial activity of N-pyridinylimidazolidinones was evaluated both in vitro and in vivo, with some compounds significantly reducing the parasite burden in mice . Additionally, certain pyrrole derivatives exhibited promising anticancer activity against various human cancer cell lines .
Scientific Research Applications
Chemical Structure and Properties
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound involved in various chemical and pharmacological studies. Its structural characteristics facilitate its use in the synthesis of diverse heterocyclic compounds. Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on a similar sulfonamide compound, highlighting its potential for further chemical analysis and applications in materials science due to its stability and electronic structure (Mansour & Ghani, 2013).
Application in Drug Discovery
This compound's unique structure has been explored in drug discovery, particularly in designing inhibitors for specific proteins or enzymes involved in disease pathways. Gangjee et al. (2008) discussed the synthesis of analogues targeting thymidylate synthase and dihydrofolate reductase, indicating the potential of structurally similar compounds in cancer therapy (Gangjee et al., 2008).
Role in Antibacterial and Antifungal Activities
Compounds with the N-(4,6-dimethylpyrimidin-2-yl) moiety have been evaluated for their microbial activities. Nunna et al. (2014) synthesized derivatives and assessed their antibacterial and antifungal efficacies, revealing that such compounds can serve as bases for developing new antimicrobial agents (Nunna et al., 2014).
Contribution to Monoclonal Antibody Production
In the realm of biotechnology, specifically monoclonal antibody production, Aki et al. (2021) discovered that a related compound improved production in Chinese hamster ovary cell cultures. This indicates the broader applicability of similar compounds in enhancing biopharmaceutical production processes (Aki et al., 2021).
Anticancer Potential
Further, Rasal et al. (2020) highlighted the anticancer potential of derivatives bearing the benzimidazole moiety, underscoring the significant role such compounds can play in oncology, especially in designing molecules with high specificity and efficacy against cancer cell lines (Rasal et al., 2020).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-10-13(2)19-17(18-12)20-16(22)14-6-5-7-15(11-14)25(23,24)21-8-3-4-9-21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFJIPVIIVMLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2525673.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)
